

Disodium azelate solubility in water and organic solvents

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Compound of Interest

Compound Name: Disodium azelate

Cat. No.: B166650

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An In-Depth Technical Guide to the Solubility of **Disodium Azelate**

Introduction

Disodium azelate (CAS No. 17265-13-3), the disodium salt of nonanedioic acid (azelaic acid), is a compound of significant interest in cosmetic, pharmaceutical, and industrial applications.[1][2][3] It is formed through the neutralization of azelaic acid's two carboxylic acid groups with sodium hydroxide.[1] This conversion from the acid to its salt form profoundly alters its physicochemical properties, most notably increasing its solubility in aqueous solutions.[1] While azelaic acid is a white, crystalline solid sparingly soluble in water, **disodium azelate** is typically a white to pale yellow powder that is highly soluble in water.[1][4][5][6]

This guide provides a comprehensive overview of the solubility of **disodium azelate** in water and organic solvents, details experimental protocols for its synthesis and analysis, and visualizes key chemical and experimental processes. The information is intended for researchers, scientists, and drug development professionals working with this versatile compound.

Physicochemical Properties and Solubility Data

Disodium azelate's enhanced water solubility compared to its parent acid is a key advantage for various formulations.[1] It also functions as a hydrotrope, a substance that can enhance the solubility of other poorly soluble compounds in water.[1][2]

General Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ Na ₂ O ₄	[1][3]
Molecular Weight	232.18 g/mol	[1][7]
Appearance	White to pale yellow powder	[1][2]
Form	Monoclinic prismatic needles	[8]

Solubility Profile

The solubility of **disodium azelate** is significantly influenced by the solvent and temperature. While its parent acid, azelaic acid, has a water solubility of only 2.1 g/L at 20°C, the disodium salt form is considerably more soluble.[4][9]

Solvent	Solubility	Temperature	Notes
Water	~180 g/L	Not Specified	Results in a relatively high pH (>7.0).[9]
Water	Soluble / Highly Soluble	Not Specified	Described as "reasonably soluble" and "very well soluble at elevated temperature".[1][2][4]
Ethanol	Soluble	Not Specified	[8]
Ethyl Ether	Slightly soluble	Not Specified	[8]
Benzene	Slightly soluble	Not Specified	[8]
DMSO	Slightly soluble	Not Specified	[8]

Experimental Protocols

Synthesis of Disodium Azelate via Neutralization

The primary method for synthesizing **disodium azelate** is through a direct neutralization reaction of azelaic acid with sodium hydroxide.[1][4] This process is often performed in situ when preparing formulations.[4]

Objective: To prepare **disodium azelate** from azelaic acid.

Materials:

- Azelaic acid ($C_9H_{16}O_4$)
- Sodium hydroxide (NaOH), aqueous solution (e.g., 1M)
- Deionized water
- pH meter
- Heating mantle or hot plate with magnetic stirrer
- Beaker and other standard laboratory glassware

Methodology:

- **Dissolution:** Dissolve a known quantity of azelaic acid in deionized water in a beaker. Heating the mixture to 50–60°C can facilitate the dissolution of the sparingly soluble acid.[1]
- **Neutralization:** While stirring, incrementally add the aqueous sodium hydroxide solution to the azelaic acid solution.
- **pH Monitoring:** Continuously monitor the pH of the solution using a calibrated pH meter. Continue adding the NaOH solution until a stable pH in the range of 7.0 to 7.5 is achieved, indicating the complete neutralization of both carboxylic acid groups.[1]
- **Isolation (Optional):** If the solid form is required, the resulting aqueous solution of **disodium azelate** can be concentrated by evaporating the water, often under reduced pressure, to yield a white crystalline solid.[1]

Determination of Azelaic Acid Content by GC

While a specific protocol for **disodium azelate** solubility determination was not found, the analysis of its parent compound, azelaic acid, is well-documented. Gas Chromatography (GC) is a common method for quantifying azelaic acid in cosmetic samples, which requires a derivatization step to make the non-volatile acid suitable for GC analysis.

Objective: To quantify azelaic acid concentration in a sample via derivatization followed by GC analysis.

Materials:

- Sample containing azelaic acid
- Ethanol
- Sulfuric acid
- Internal standard (e.g., diethyl azelate)
- Gas Chromatograph with a suitable column and detector (e.g., FID or MS)

Methodology:

- Sample Preparation: Accurately weigh 1 g of the sample and place it into a suitable reaction vessel.[\[10\]](#)
- Derivatization:
 - Add 2 mL of ethanol and 800 μ L of sulfuric acid to the sample.[\[10\]](#)
 - Heat the mixture at a controlled temperature (e.g., 70-80°C) for a specified duration to convert azelaic acid to its more volatile ester form, diethyl azelate.[\[10\]](#)
- Extraction: After cooling, extract the diethyl azelate into an appropriate organic solvent.
- GC Analysis:
 - Inject a known volume of the extracted sample into the gas chromatograph.

- Separate the components on a suitable GC column.
- Detect and quantify the diethyl azelate peak by comparing its retention time and area with that of a known standard.[10]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes related to **disodium azelate** and its active form, azelaic acid.

Caption: Synthesis of **Disodium Azelate** from Azelaic Acid.

Caption: Generalized Experimental Workflow for Solubility Determination.

Caption: Azelaic Acid's Role in Inhibiting the Tyrosinase Enzyme.

Conclusion

Disodium azelate offers a significant solubility advantage over its parent compound, azelaic acid, particularly in aqueous systems. Its high water solubility (~180 g/L) and its ability to act as a hydrotrope make it a valuable ingredient in pharmaceuticals and cosmetics, where bioavailability and formulation clarity are crucial.[2][9] While it exhibits some solubility in polar organic solvents like ethanol, it is only slightly soluble in non-polar solvents such as benzene and ethyl ether.[8] The synthesis is straightforward, involving a simple acid-base neutralization that can be integrated directly into manufacturing processes. This technical guide provides foundational data and methodologies to support further research and development involving **disodium azelate**.

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